molecular formula C21H24FNO B2679514 1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime CAS No. 338392-41-9

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime

Cat. No. B2679514
CAS RN: 338392-41-9
M. Wt: 325.427
InChI Key: FDRSCKXBTVRVSF-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-fluorobenzyl)oxime is a synthetic compound . It has a molecular formula of C21H24FNO and a molecular weight of 325.427.


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H24FNO. It includes a cyclopropyl group attached to an isopropylphenyl group, an ethanone group, and an oxime group with a fluorobenzyl substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Chemical Synthesis and Spectral Data

  • The synthesis of similar compounds, including 1-(2′-Hydroxy-5′-alkylphenyl)-1-ethanone oximes, has been explored for their potential in extracting copper from acidic solutions, highlighting their role in chemical extraction processes (Krzyżanowska, Olszanowski, & Juskowiak, 1989).

Crystal Structure Analysis

  • Crystal structure studies of similar compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provide insights into their molecular conformations and interactions, which can be critical in understanding their reactivity and potential applications in various fields of chemistry (Zheng, Cui, & Rao, 2014).

Potential in Insecticide Development

  • Research into 4-Chlorophenyl cyclopropyl ketone, a similar compound, has shown its potential in the synthesis of insecticides, demonstrating the broader applicability of these compounds in agricultural and pest control applications (Gao Xue-yan, 2011).

Thermal and Acid-catalysed Reactions

  • Studies on the thermal and acid-catalyzed rearrangements of similar compounds like 5,6-dihydro-4H-1,2-oxazines offer valuable insights into their chemical behavior under different conditions, which is crucial for their application in synthetic chemistry and material science (Faragher & Gilchrist, 1979).

Photopolymerization Processes

  • Oxime-urethane derivatives have been studied for their use in photopolymerization processes, suggesting potential applications of similar compounds in materials science and engineering (Chae, 1998).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources . It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used.

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information is not available in the resources .

properties

IUPAC Name

(E)-N-[(2-fluorophenyl)methoxy]-1-[2-(4-propan-2-ylphenyl)cyclopropyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO/c1-14(2)16-8-10-17(11-9-16)20-12-19(20)15(3)23-24-13-18-6-4-5-7-21(18)22/h4-11,14,19-20H,12-13H2,1-3H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRSCKXBTVRVSF-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=NOCC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2CC2/C(=N/OCC3=CC=CC=C3F)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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